2-chloro-N-(3-chloro-2-methylphenyl)-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related nitrobenzamide derivatives involves multiple steps, including nitration, acylation, and condensation reactions. For example, compounds like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide are synthesized and characterized using techniques such as NMR, MS, and X-ray diffraction, showcasing the complex synthetic routes required for these chemicals (Dian He et al., 2014).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is often determined using X-ray crystallography, revealing intricate details such as monoclinic space groups, hydrogen bonding interactions, and pi-pi conjugation. These structural features play a crucial role in determining the compound's physical and chemical properties (Dian He et al., 2014).
Chemical Reactions and Properties
Nitrobenzamide derivatives undergo various chemical reactions, including regio- and stereo-controlled rearrangements, highlighting their chemical versatility and reactivity. The rearrangement processes are crucial for understanding the compound's behavior under different conditions and for the synthesis of specific derivatives with desired properties (H. Samimi, 2016).
Physical Properties Analysis
The physical properties, such as crystal structure and spectroscopic characteristics, are essential for understanding the compound's interactions and stability. Studies involving DFT calculations and spectroscopic analysis help in correlating the molecular structure with physical properties, providing insights into the compound's potential applications (Dian He et al., 2014).
Chemical Properties Analysis
The chemical properties of nitrobenzamide derivatives, including their reactivity and interaction with other molecules, are pivotal for their application in various fields. These properties are often studied through computational modeling, crystallography, and spectroscopic methods, offering a comprehensive understanding of the compound's behavior at the molecular level (H. Samimi, 2016).
properties
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-11(15)3-2-4-13(8)17-14(19)10-6-5-9(18(20)21)7-12(10)16/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNURRIMLPJOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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